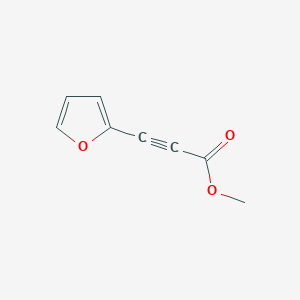

Methyl 3-(furan-2-YL)prop-2-ynoate

Description

Properties

CAS No. |

4650-73-1 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

methyl 3-(furan-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C8H6O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,1H3 |

InChI Key |

FNIXYSPTBWDLMB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of 3-(furan-2-yl)propenoic acid derivatives via condensation of furan-2-carbaldehyde (furfural) with malonic acid.

- Esterification of the corresponding 3-(furan-2-yl)propenoic acid to obtain the methyl ester.

- Introduction of the alkyne functionality at the propenoate side chain to form the prop-2-ynoate structure.

This approach ensures the retention of the furan ring and the installation of the alkynyl ester functionality.

Synthesis of 3-(Furan-2-yl)propenoic Acid and Its Methyl Ester

According to a study on the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, the starting material furfural (furan-2-carbaldehyde) undergoes condensation with malonic acid under Knoevenagel condensation conditions to yield 3-(furan-2-yl)propenoic acid (compound 1a). This acid is then esterified using standard esterification protocols (e.g., acid-catalyzed reaction with methanol) to produce the corresponding methyl ester derivative (compound 1g).

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Furfural + Malonic acid → 3-(furan-2-yl)propenoic acid | Knoevenagel condensation, reflux | Isolated as E-isomer |

| 2 | 3-(furan-2-yl)propenoic acid + Methanol → Methyl 3-(furan-2-yl)propenoate | Acid catalysis, reflux | High yield, purified by column chromatography |

Conversion to this compound

Analytical Data and Characterization

Characterization of this compound includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the furan ring protons and carbons, alkyne proton signals, and ester methyl group.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.

- Infrared (IR) Spectroscopy: Identification of ester carbonyl stretch (~1735 cm^-1) and alkyne C≡C stretch (~2100-2200 cm^-1).

- Melting Point and Purity: Determined by standard methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(furan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoate group to a double or single bond, forming alkenes or alkanes.

Substitution: The furan ring can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Methyl 3-(furan-2-yl)prop-2-ynoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the prop-2-ynoate group can undergo nucleophilic addition reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison of Ester Derivatives

Ethyl 3-(Furan-2-yl)prop-2-ynoate

- Molecular Formula : C₉H₈O₃

- Molecular Weight : 175.16 g/mol (EI-MS: m/z 175 [M⁺])

- Key Differences :

- ¹H-NMR (CDCl₃): δ 7.33 (dd, J = 4.9, 7.9 Hz, 1H), 8.66 (dd, J = 1.7, 4.9 Hz, 1H) (furan protons) .

- ¹³C-NMR (CDCl₃): δ 116.9, 123.1 (furan carbons), 82.3 (triple bond carbons) .

Methyl 3-(4-Fluorophenyl)prop-2-ynoate

Comparison of Functional Group Variations

Methyl 3-Amino-3-(5-Methylfuran-2-yl)propanoate

- Molecular Formula: C₉H₁₁NO₃

- Key Differences: Propanoate ester (vs. prop-2-ynoate) with an amino group at the β-position, enhancing solubility in polar solvents. Structural analogs (e.g., 3-(furan-2-yl)propanoates) are synthesized via Mannich reactions or Michael additions, yielding oil-like products .

Methyl 3-(Furan-2-yl)-3-oxopropanoate Derivatives

- Example: Methyl 2-(3-chlorocyclohexyl)-3-(furan-2-yl)-3-oxopropanoate Molecular Formula: C₁₄H₁₅ClO₄ Key Differences:

- Incorporation of a ketone group (3-oxo) increases electrophilicity, enabling nucleophilic attacks at the α-carbon.

- Synthesized via FeCl₃-mediated cyclization, yielding solids (e.g., 86% yield for 2i) .

Spectral and Physical Properties

Biological Activity

Methyl 3-(furan-2-yl)prop-2-ynoate is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula . It features a furan ring, which is known for its reactivity, particularly in biological systems. The compound includes a propyne moiety, contributing to its unique properties and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing furan rings, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of furan can suppress the growth of various microorganisms, including bacteria and fungi. For instance:

- Antifungal Activity : At a concentration of 64 µg/mL, certain derivatives demonstrated good antimicrobial activity against Candida albicans and inhibited Escherichia coli and Staphylococcus aureus growth .

- Bacterial Inhibition : The compound's structural features suggest potential interactions with microbial targets, leading to bactericidal effects. This is particularly relevant for Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects may involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. These actions are crucial for understanding how this compound can be utilized in developing new antimicrobial agents .

Case Studies

- Study on Antimicrobial Efficacy : A study investigating various furan derivatives found that this compound exhibited moderate to good activity against MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 μg/mL .

- Toxicity Assessment : Research on the toxicity profiles of similar compounds indicates that while some furan derivatives can be potent antimicrobials, their safety profiles must be carefully evaluated through assays such as the Local Lymph Node Assay (LLNA) .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Methyl 3-(furan-2-YL)prop-2-enonate | Contains a double bond instead of a triple bond | May exhibit different reactivity due to unsaturation | Moderate antibacterial activity |

| Methyl 3-(furan-2-YL)acrylate | Similar furan structure | Primarily used in polymer synthesis | Limited antimicrobial activity |

| Methyl 3-(furan-2-YL)propanoate | Lacks the alkyne functionality | Generally more stable than propyne derivatives | Minimal activity |

This comparison highlights the uniqueness of methyl 3-(furan-2-ylo)prop-2-ynoate, particularly its alkyne functionality, which enhances its reactivity compared to similar compounds.

Future Directions

Despite promising findings regarding the biological activities of methyl 3-(furan-2-ylo)prop-2-ynoate, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.

- Broader Biological Screening : Evaluating its effects on different types of microorganisms and potential cytotoxicity against human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.